

# Technical Guide: EMD-1204831 Chemical Structure and Molecular Characterization

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## Compound of Interest

Compound Name: EMD-1204831

Cat. No.: B1574609

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## Executive Summary

**EMD-1204831** is a highly selective, ATP-competitive small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Developed by Merck KGaA (Merck Serono), it belongs to a pyridazinone-based class of inhibitors distinct from, yet chemically related to, the clinically approved agent tepotinib (EMD-1214063).

This guide provides a rigorous analysis of the chemical structure, physicochemical properties, and mechanistic characterization of **EMD-1204831**. It is designed for medicinal chemists and pharmacologists requiring precise structural data and validated experimental protocols for research applications.

## Part 1: Chemical Identity and Structural Analysis

### Nomenclature and Identifiers

**EMD-1204831** is characterized by a specific pyridazinone scaffold linked to a pyrazole moiety and a solubilizing morpholine tail.[3]

Parameter	Data
Common Name	EMD-1204831
IUPAC Name	4-(2-(2-(3-((3-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl)methyl)phenyl)pyrimidin-5-yloxy)ethyl)morpholine
CAS Registry Number	1362819-72-4
Chemical Formula	C <sub>25</sub> H <sub>27</sub> N <sub>7</sub> O <sub>3</sub>
Molecular Weight	473.53 g/mol
Exact Mass	473.2175
SMILES	<chem>CN1C=C(C=N1)C2=CC(=O)N(N=C2)CC3=CC=CC(=C3)C4=NC=C(C=N4)OCCN5CCOCC5</chem>

## Structural Topology and Pharmacophore

The molecule is engineered to bind the ATP-binding pocket of the c-Met kinase domain. Its structure can be dissected into four functional pharmacophores:

- **Hinge Binder (Pyridazinone-Pyrazole):** The 6-oxo-1,6-dihydropyridazine core, substituted with a 1-methyl-1H-pyrazole, mimics the purine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.
- **Linker (Benzyl group):** A methylene bridge connects the pyridazinone core to a central phenyl ring, positioning the molecule within the hydrophobic pocket.
- **Spacer (Pyrimidine):** A pyrimidine ring extends the scaffold, orienting the solubilizing tail towards the solvent interface.
- **Solubilizing Tail (Morpholine-Ethoxy):** The morpholine ring, attached via an ethoxy linker, improves aqueous solubility and pharmacokinetic properties (LogD modulation).

## Structural Visualization

The following diagram illustrates the logical connectivity of the pharmacophores within **EMD-1204831**.

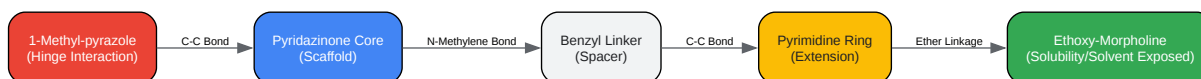


Figure 1: Pharmacophore connectivity of EMD-1204831.

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[4]

## Part 2: Physicochemical Properties[6]

Understanding the physicochemical profile is critical for formulation and assay development.

Property	Value	Notes
Molecular Weight	473.53 g/mol	Suitable for oral bioavailability (Lipinski compliant).
Hydrogen Bond Donors	0	Indicates good membrane permeability.
Hydrogen Bond Acceptors	7	Includes nitrogens in pyrimidine/pyrazole and oxygens.
Topological Polar Surface Area	~96 Å <sup>2</sup>	Predicts good intestinal absorption (<140 Å <sup>2</sup> ).
Solubility	Low in water; Soluble in DMSO	Stock solutions typically prepared at 10 mM in DMSO.
Selectivity	>200-fold vs. 242 kinases	Highly selective for c-Met (IC <sub>50</sub> = 9 nM).

## Part 3: Mechanism of Action & Biological Context

## Kinase Inhibition Pathway

**EMD-1204831** functions by competitively displacing ATP from the catalytic cleft of the c-Met receptor. This prevents the autophosphorylation of tyrosine residues (Y1234/Y1235) in the activation loop, thereby blocking the recruitment of downstream effectors such as GRB2 and GAB1.

## Signaling Cascade Diagram

The following diagram details the specific node blockade within the HGF/c-Met signaling pathway.

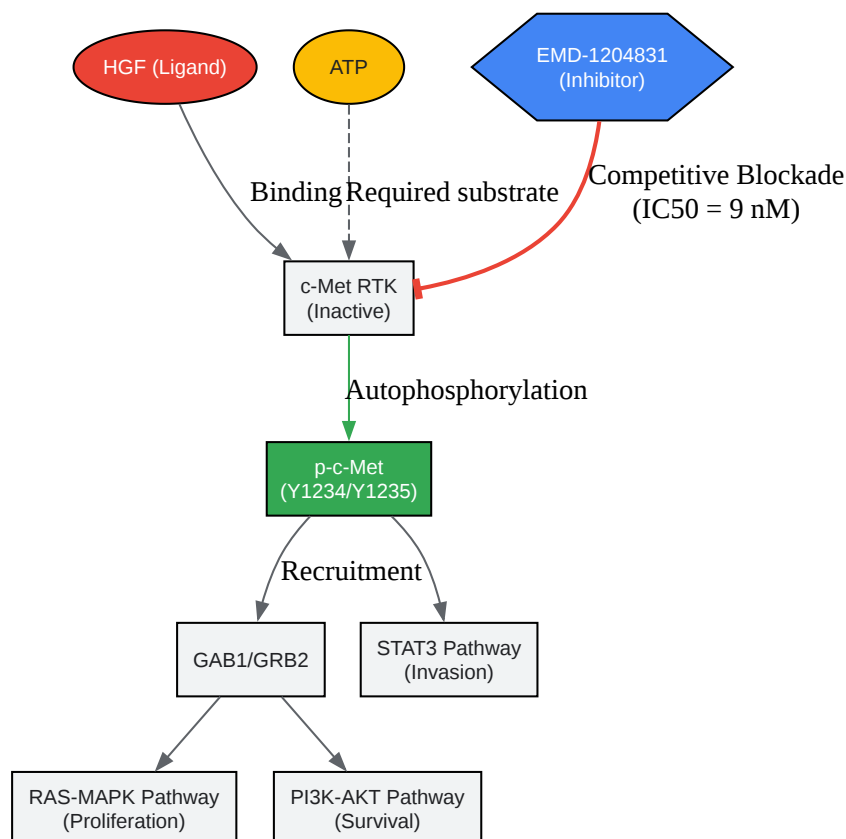


Figure 2: Mechanism of Action. EMD-1204831 blocks ATP binding, preventing c-Met phosphorylation.

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[2]

## Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols describe the validation of **EMD-1204831** activity. These methodologies are derived from the foundational characterization by Bladt et al. (2013).

### In Vitro Kinase Activity Assay (IC50 Determination)

Objective: To quantify the inhibitory potency of **EMD-1204831** against the c-Met kinase domain.

[4][5][6]

Reagents:

- Recombinant human c-Met kinase domain.
- Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.
- ATP (radiolabeled [ $\gamma$ -33P]ATP or fluorescent tracer).
- Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35.

Protocol:

- Preparation: Dilute **EMD-1204831** in DMSO to prepare a 10-point serial dilution series (e.g., 10  $\mu$ M to 0.1 nM).
- Incubation: Mix kinase (approx. 5-10 nM final) with inhibitor dilutions in Assay Buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.
- Reaction Start: Add ATP (at K<sub>m</sub> concentration) and substrate to initiate the reaction.
- Reaction: Incubate for 30–60 minutes at 25°C.
- Termination: Stop reaction using phosphoric acid (for radiometric) or EDTA (for fluorescence).

- Detection: Measure incorporated phosphate via scintillation counting or fluorescence polarization.
- Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.
  - Expected Result: IC50  $\approx$  9 nM for **EMD-1204831**.[\[4\]](#)[\[7\]](#)[\[5\]](#)[\[6\]](#)

## Cellular Phosphorylation Assay (Mechanistic Validation)

Objective: To verify that **EMD-1204831** inhibits HGF-dependent c-Met autophosphorylation in intact cells.[\[4\]](#)

Cell Line: A549 (Human Lung Carcinoma) - Expresses c-Met; HGF-dependent.

Protocol:

- Seeding: Plate A549 cells ( $2 \times 10^5$  cells/well) in 6-well plates; culture in DMEM + 10% FBS. Allow adherence (24h).
- Starvation: Wash cells with PBS and replace with serum-free medium for 24 hours to reduce basal phosphorylation.
- Treatment: Treat cells with **EMD-1204831** (0, 10, 100, 1000 nM) for 1 hour at 37°C.
- Stimulation: Add recombinant human HGF (100 ng/mL) for 10 minutes to stimulate c-Met.
- Lysis: Aspirate medium, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., 1 mM  $\text{Na}_3\text{VO}_4$ ).
- Western Blot:
  - Load 20  $\mu\text{g}$  protein/lane on SDS-PAGE.
  - Transfer to nitrocellulose membrane.
  - Probe with primary antibodies: Anti-p-c-Met (Y1234/1235) and Anti-Total c-Met.
- Quantification: Visualize bands via chemiluminescence. Normalize p-c-Met signal to Total c-Met.

- Self-Validation: The 0 nM + HGF control must show strong phosphorylation. **EMD-1204831** treated samples should show dose-dependent reduction of the p-c-Met band.[4][5]

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